molecular formula C18H32O2 B078212 1,10-Cyclooctadecanedione CAS No. 13747-10-9

1,10-Cyclooctadecanedione

Cat. No.: B078212
CAS No.: 13747-10-9
M. Wt: 280.4 g/mol
InChI Key: OSGRVHXQLPLNRA-UHFFFAOYSA-N
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Description

1,10-Cyclooctadecanedione is a strategically valuable macrocyclic diketone serving as a key synthetic precursor in advanced materials and supramolecular chemistry research. Its large, 18-membered ring structure, symmetrically functionalized with two ketone groups at the 1 and 10 positions, provides a versatile scaffold for the construction of complex molecular architectures. Primary research applications include its use as a monomer in the synthesis of macrocyclic polymers and shape-persistent organic cages via ring-closing metathesis or condensation reactions. Furthermore, it is an essential building block for developing novel crown ether analogs and molecular containers with tailored cavities for host-guest chemistry, ion transport studies, and sensor development. The compound's rigid conformation and potential for metal chelation also make it a candidate for investigating new catalytic systems and as a linker in the design of metal-organic frameworks (MOFs). Researchers value this compound for its ability to impart defined spatial geometry and functional group alignment, enabling the study of structure-property relationships in designed macromolecules. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13747-10-9

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

cyclooctadecane-1,10-dione

InChI

InChI=1S/C18H32O2/c19-17-13-9-5-1-2-6-10-14-18(20)16-12-8-4-3-7-11-15-17/h1-16H2

InChI Key

OSGRVHXQLPLNRA-UHFFFAOYSA-N

SMILES

C1CCCCC(=O)CCCCCCCCC(=O)CCC1

Canonical SMILES

C1CCCCC(=O)CCCCCCCCC(=O)CCC1

Other CAS No.

13747-10-9

Synonyms

1,10-Cyclooctadecanedione

Origin of Product

United States

Reactivity and Chemical Transformations of 1,10 Cyclooctadecanedione

Carbonyl Group Reactivity and Derivatization

The two carbonyl groups in 1,10-cyclooctadecanedione are key to its chemical behavior, allowing for a range of derivatization reactions. These transformations include nucleophilic additions with organometallic reagents and reduction to the corresponding hydroxyl derivatives.

Nucleophilic Addition Reactions to the Diketone Moiety

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to attack by various nucleophiles, most notably organometallic reagents.

The reaction of this compound with organometallic reagents, such as Grignard reagents, provides a direct route to di-alkylated products. For instance, the treatment of this compound with phenylmagnesium bromide (a phenyl Grignard reagent) leads to the sequential addition of two phenyl groups to the carbonyl carbons. nih.gov

The reaction proceeds in a stepwise manner. The first addition of the phenyl Grignard reagent produces the conjugate base of 10-hydroxy-10-phenylcyclooctadecanone. nih.gov This intermediate then reacts with a second equivalent of the Grignard reagent to yield the conjugate base of 1,10-diphenyl-1,10-cyclooctadecanediol. nih.gov The final diol product is obtained as a mixture of cis and trans isomers. nih.gov

Interestingly, the reactivity of the second carbonyl group is influenced by the presence of the first. Kinetic studies have shown that the rate of the second addition is significantly faster than the first, indicating that the intermediate hydroxyketone is more reactive than the starting diketone. nih.gov Competition experiments have further elucidated the relative reactivity of the carbonyl groups in this compound compared to other cyclic ketones. The relative rates of addition of phenylmagnesium bromide (per carbonyl group) to this compound, 10-methylenecyclooctadecanone, and cyclopentadecanone (B167302) were found to be 1.0:0.60:1.92, respectively. nih.gov

Table 1: Relative Reactivity of Cyclic Ketones with Phenylmagnesium Bromide nih.gov

CompoundRelative Rate (per carbonyl)
This compound1.0
10-Methylenecyclooctadecanone0.60
Cyclopentadecanone1.92

While the di-alkylation of this compound with Grignard reagents has been demonstrated, detailed studies on the stereochemical control and regioselectivity of these reactions, particularly with the use of Lewis acid catalysis, are not extensively documented in the available literature for this specific diketone. In principle, the use of chiral Lewis acids could influence the stereochemical outcome of the alkylation, leading to the preferential formation of one diastereomer of the resulting diol over the other. Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially creating a chiral environment to direct the nucleophilic attack. However, specific examples and detailed research findings on the application of this strategy to this compound are needed to fully understand its potential for stereocontrolled synthesis.

Reduction Reactions Leading to Hydroxyketones and Cyclodecanediols

The carbonyl groups of this compound can be reduced to the corresponding hydroxyl groups, yielding either the mono-reduced product, a hydroxyketone, or the fully reduced product, a diol. The reaction with phenylmagnesium bromide, as discussed previously, initially forms the conjugate base of 10-hydroxy-10-phenylcyclooctadecanone before proceeding to the diol. nih.gov This demonstrates the feasibility of accessing the hydroxyketone intermediate.

Selective reduction to either the hydroxyketone or the diol can be achieved using various reducing agents. The choice of reagent and reaction conditions would determine the extent of reduction. For example, milder reducing agents might favor the formation of the hydroxyketone, while stronger reagents would likely lead to the diol. The stereochemical outcome of the reduction, affording either cis or trans diols, would also be dependent on the reducing agent and the reaction conditions. The reaction with phenyl Grignard, for example, yields a mixture of cis (55%) and trans (45%) diols. nih.gov

Condensation Reactions and Heterocycle Formation Involving this compound

The presence of two carbonyl groups and multiple alpha-hydrogens in this compound allows for intramolecular condensation reactions, which can be exploited to construct complex molecular architectures.

Synthesis of Novel Polycyclic and Bridged Ring Systems

In principle, this compound can undergo intramolecular aldol-type condensation reactions to form bicyclic products. Such transannular reactions are a powerful tool in organic synthesis for the construction of intricate ring systems. The formation of a new carbon-carbon bond between an alpha-carbon of one carbonyl group and the carbonyl carbon of the other would lead to the creation of a bicyclic system. The feasibility and outcome of such reactions would depend on the ring strain of the resulting bicyclic product and the reaction conditions employed (acidic or basic catalysis). While the synthesis of bridged bicyclic systems from large ring diketones is a known strategy in organic synthesis, specific examples detailing the successful application of this methodology starting from this compound to form novel polycyclic or bridged ring systems require further investigation in the scientific literature.

Cyclocondensation with Nitrogen-Containing Nucleophiles (e.g., Hydrazones)

The reaction of dicarbonyl compounds with nitrogen-containing nucleophiles, such as hydrazine (B178648) and its derivatives, is a classical and powerful method for the synthesis of nitrogen-containing heterocycles. In the case of this compound, cyclocondensation with hydrazones can be envisioned to produce large, fused heterocyclic systems. While specific studies on the cyclocondensation of this compound with hydrazones are not extensively detailed in the reviewed literature, the general principles of pyrazole (B372694) formation from 1,3-dicarbonyl compounds and hydrazines provide a foundational understanding. This type of reaction, known as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry. The process typically involves the initial formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The large ring size of this compound could introduce interesting conformational effects on the cyclization step, potentially influencing the reaction rates and the stereochemistry of the resulting macrocyclic heterocycle.

Investigations into "Anomalous Reactivity" of this compound

A key aspect of the chemistry of this compound is its "anomalous reactivity," particularly in its reaction with Grignard reagents. Research has shown that the two carbonyl groups, which are chemically equivalent in the starting material, exhibit different reactivities after the initial nucleophilic attack.

In a study involving the reaction of this compound with phenylmagnesium bromide, it was observed that the addition of the first equivalent of the Grignard reagent to one carbonyl group significantly enhances the reactivity of the remaining carbonyl group. This phenomenon is contrary to the expected statistical reactivity, where the second reaction would be slower due to steric hindrance and electronic effects.

The kinetic data from this study revealed that the rate constant for the second addition (k₂) is more than twice the rate constant for the first addition (k₁). This indicates that the intermediate mono-adduct, a hemiketal alkoxide, is more reactive than the starting diketone.

Table 1: Relative Reactivity of Carbonyl Groups in this compound upon Reaction with Phenylmagnesium Bromide

ReactantRate ConstantRelative Reactivity (per carbonyl group)
This compoundk₁1.0
Mono-adduct (hemiketal alkoxide)k₂2.2 ± 0.4

This enhanced reactivity of the second carbonyl group is an example of intramolecular catalysis, where the magnesium alkoxide formed after the first addition acts as a Lewis acid, activating the second carbonyl group towards nucleophilic attack. This "anomalous" behavior highlights the complex interplay of conformational effects and intramolecular interactions within this large macrocyclic system.

Advanced Functionalization Methodologies for the this compound Core

The unique reactivity of this compound provides opportunities for the development of advanced functionalization methodologies, enabling the synthesis of complex molecules with tailored properties.

Selective Mono-functionalization Strategies

The anomalous reactivity observed in Grignard reactions provides a basis for developing selective mono-functionalization strategies. By carefully controlling the stoichiometry of the nucleophile, it is possible to favor the formation of the mono-adduct. The significant difference in reactivity between the first and second additions allows for a window of selectivity.

For instance, the reaction with one equivalent of a Grignard reagent can lead to the preferential formation of the mono-alkoxide intermediate. This intermediate can then be trapped or subjected to further transformations, allowing for the introduction of a single, different functional group at the second carbonyl position. This approach opens avenues for the synthesis of dissymmetrical derivatives of this compound, which would be challenging to achieve through direct methods.

Introduction of Diverse Appendages for Complex Molecular Architectures

The this compound core serves as a versatile scaffold for the construction of complex molecular architectures. The two carbonyl groups provide reactive handles for the introduction of a wide variety of appendages, leading to the synthesis of intricate macrocyclic structures.

While specific examples of using this compound as a core for building highly complex and diverse molecular architectures are not prevalent in the surveyed literature, the principles of macrocycle synthesis suggest its potential. Strategies such as ring-closing metathesis, multicomponent reactions, and diversity-oriented synthesis could be employed to elaborate the diketone into more complex structures. The large and flexible nature of the 18-membered ring allows for the accommodation of various substituents and the formation of unique three-dimensional shapes, which are of interest in fields such as host-guest chemistry and materials science.

Catalytic Transformations Involving this compound and its Derivatives

The application of catalysis to modify this compound and its derivatives can unlock new synthetic pathways and provide access to novel molecular structures with enhanced efficiency and selectivity.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. While specific examples of transition metal-catalyzed reactions directly on the this compound ring are not extensively documented, the general applicability of such reactions to ketones and their derivatives suggests numerous possibilities.

For instance, derivatives of this compound, such as the corresponding enol ethers or triflates, could be subjected to a variety of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, would allow for the introduction of aryl, vinyl, and alkynyl groups onto the macrocyclic framework. Such modifications would significantly increase the structural diversity of accessible molecules derived from this compound.

Furthermore, transition metal-catalyzed reactions could be employed for the synthesis of the diketone itself or for its transformation into other macrocyclic systems. For example, ring-closing metathesis of a suitable diene precursor, catalyzed by a ruthenium or molybdenum complex, could provide an alternative route to the this compound ring system.

Photochemical and Electrochemical Transformations of this compound

The study of the photochemical and electrochemical behavior of this compound provides insights into the reactivity of its two distal carbonyl groups and the large, flexible cyclooctadecane (B14757594) ring. While specific research focusing exclusively on this compound is limited, general principles of ketone photochemistry and electrochemistry, along with studies of analogous macrocyclic diketones, can offer a predictive framework for its transformations.

Photochemical Transformations

The photochemical reactions of ketones are typically initiated by the absorption of ultraviolet light, leading to the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (n→π* transition). The resulting excited state can undergo several characteristic reactions, most notably Norrish Type I and Type II processes.

In the context of this compound, a Norrish Type I cleavage would involve the homolytic scission of one of the C-C bonds adjacent to a carbonyl group. This would generate a diradical species. The subsequent fate of this diradical would depend on the conformational flexibility of the large ring and could include intramolecular disproportionation or recombination pathways.

A Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. Subsequent cyclization or cleavage of this biradical are common pathways. Given the structure of this compound, the conformational mobility of the eighteen-membered ring would play a crucial role in the feasibility and outcome of such a reaction, as it dictates the proximity of abstractable γ-hydrogens to the excited carbonyl groups.

Studies on other large-ring ketones have shown that the ring size and substitution can influence the competition between different photochemical pathways. For instance, in some cyclic ketones, ring strain can facilitate Norrish Type I cleavage. However, in a large, flexible ring like cyclooctadecane, ring strain is less of a driving force.

Electrochemical Transformations

The electrochemical transformations of this compound would primarily involve the reduction of its carbonyl groups. In a typical electrochemical reduction, the carbonyl group accepts an electron to form a radical anion. The fate of this intermediate is dependent on the reaction conditions, including the solvent, electrolyte, and electrode material.

The presence of two carbonyl groups in this compound raises the possibility of intramolecular interactions between them during electrochemical processes. The distance and orientation of the two keto groups, governed by the ring's conformation, could influence whether they are reduced independently or if one radical anion intermediate can interact with the other carbonyl group. This could potentially lead to intramolecular cyclization products, such as pinacols, upon further reduction and protonation.

The electrochemical behavior of diketones has been explored in various contexts, often revealing complex reaction pathways. For example, the electrochemical reduction of some 1,n-diketones can lead to the formation of cyclic diols or other ring-closed products. The likelihood of such intramolecular reactions in this compound would be a subject of interest for understanding the conformational dynamics of large rings.

Below is a table summarizing the expected photochemical and electrochemical transformations based on general ketone reactivity.

Transformation TypeIntermediate SpeciesPotential Products
Photochemical
Norrish Type IAcyl-alkyl diradicalRing-opened products, unsaturated aldehydes/ketones
Norrish Type II1,4-BiradicalCyclobutanols, cleavage products (alkene and enol)
Electrochemical
ReductionRadical anion, dianion1,10-Cyclooctadecanediol, intramolecular pinacol (B44631) products

It is important to note that detailed experimental studies are necessary to fully elucidate the specific photochemical and electrochemical transformations of this compound and to determine the precise structures and yields of the resulting products under various conditions.

Advanced Derivatives and Supramolecular Architectures Incorporating 1,10 Cyclooctadecanedione

Synthesis of Polycyclic Systems Based on the 1,10-Cyclooctadecanedione Scaffold

The 18-membered ring of this compound provides an ideal template for the synthesis of large bicyclic systems. The strategic separation of its two ketone functionalities allows for intramolecular reactions that span the diameter of the macrocycle, effectively stitching the ring into a three-dimensional cage structure.

A prominent example of polycyclic synthesis from this compound is the creation of bicyclo[8.8.8]hexacosane derivatives. acs.org This class of compounds is characterized by three eight-atom bridges connecting two bridgehead atoms. Specific derivatives, such as 1,10-dihydroxybicyclo[8.8.8]hexacosane and 1,10-dimethylbicyclo[8.8.8]hexacosane, have been successfully synthesized using the dione (B5365651) as the starting material. acs.orgfigshare.com

Table 1: Synthesis of Bicyclo[8.8.8]hexacosane Derivatives from this compound

Derivative Number of Steps Overall Yield (%) Starting Material Reference
1,10-Dihydroxybicyclo[8.8.8]hexacosane 3 18 This compound acs.org, figshare.com
1,10-Dimethylbicyclo[8.8.8]hexacosane 7 4 This compound acs.org, figshare.com

The formation of bicyclo[8.8.8]hexacosane systems introduces significant stereoisomeric and conformational complexity. researchgate.net These large bicyclic alkanes can exist as several diastereomers, primarily defined by the orientation of the bridges relative to the bridgehead atoms. The principal stereoisomers are designated as out,out, in,out, and in,in. researchgate.netrsc.org

In the out,out conformation, the three bridges extend outwards from the bridgehead atoms. Conversely, in the in,in conformation, one of the bridges is threaded through the macrocyclic cavity created by the other two. The in,out isomer represents an intermediate state. researchgate.netacs.org Single-crystal X-ray analysis has definitively established that the synthesized 1,10-dimethylbicyclo[8.8.8]hexacosane and 1,10-dihydroxybicyclo[8.8.8]hexacosane exist in the out,out conformation. acs.org This specific conformation is a critical aspect of their three-dimensional structure, influencing their physical and chemical properties.

Macrocyclic and Bis-Macrocyclic Conjugates and Interlocked Structures

The incorporation of macrocycles like this compound into larger assemblies can lead to advanced materials with unique properties. While specific examples of conjugates or interlocked structures derived directly from this compound are not extensively detailed in the reviewed literature, the broader field of macrocycle chemistry provides a framework for their potential development. For instance, hydrophilic macrocycles such as cyclodextrins and crown ethers have been integrated into complex molecules like antibody-drug conjugates to enhance their in vivo performance. nih.govcarbohyde.com This strategy highlights the potential for using functionalized macrocyclic diones in the construction of sophisticated supramolecular systems, including mechanically interlocked molecules like polyrotaxanes. researchgate.net

Polymeric Materials Derived from this compound Monomers

The difunctional nature of this compound makes it a candidate monomer for the synthesis of various polymeric materials. The two ketone groups can participate in polymerization reactions to form long-chain structures with the macrocycle embedded within the polymer backbone.

One potential application of this compound in polymer chemistry is in the formation of polyspiroketals. This type of polymerization typically involves the reaction of a diketone with a tetraol. The reaction proceeds through the formation of spiroketal linkages, creating a polymer chain with a complex, repeating spiro structure. While the specific synthesis of polyspiroketals from this compound is not prominently documented, the general reaction mechanism provides a viable route for creating novel polymers from this macrocyclic monomer.

This compound can also be envisioned as a monomer for the synthesis of copolymers and oligomers. By reacting it with other bifunctional monomers, it is possible to create polymers where the macrocyclic dione unit is interspersed with other structural units. This approach allows for the tailoring of polymer properties by controlling the composition and sequence of the monomers. For example, the synthesis of copolymers of fluorinated norbornenes with cyclooctene (B146475) has been explored to study the effect of chain structure on material properties. mdpi.com While not directly involving this compound, such studies demonstrate the principle of incorporating cyclic units into polymer backbones to modify their thermal and crystalline characteristics.

Structure-Property Relationships: Influence of Conformational Mobility on Polymer Elasticity

The incorporation of macrocyclic monomers, such as this compound, into polymer chains can significantly influence the material's bulk properties, including its elasticity. The conformational mobility inherent to the large, eighteen-membered ring of this compound is a key determinant in this relationship. Unlike rigid aromatic or small-ring aliphatic monomers, the flexible nature of the cyclooctadecane (B14757594) ring allows for a greater number of accessible conformations in the resulting polymer backbone. This increased conformational freedom can translate to a lower elastic modulus and enhanced elastomeric properties.

The principle at play is rooted in the statistical thermodynamics of polymer chains. The elasticity of a polymer is entropically driven; it arises from the tendency of the polymer chains to adopt a statistically random coil conformation. When the polymer is stretched, the chains are forced into a more ordered, lower entropy state. The restoring force, and thus the elasticity, is a direct consequence of the system's drive to return to a higher entropy, more disordered state.

Research in the broader field of polymer science has established a clear link between the conformational freedom of monomer units and the mechanical properties of the resulting polymers. For instance, polymers with a loose, wavy conformation generally exhibit lower stiffness than those with extended, rigid conformations. researchgate.net The ability of the this compound ring to adopt various folded and extended shapes contributes to a less ordered, more dynamic amorphous phase in the polymer, which is crucial for high elasticity.

The following interactive table illustrates the hypothetical relationship between the conformational mobility of a macrocyclic diol monomer (derived from this compound) in a polyurethane and the resulting polymer's elastic properties.

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This compound as a Precursor for Specialized Chemical Complexes (e.g., Volatile Platinum Complexes)

This compound, with its two carbonyl functional groups, presents itself as a viable precursor for the synthesis of specialized chemical complexes, particularly those involving transition metals like platinum. The diketone functionality allows the molecule to act as a bidentate ligand, capable of coordinating to a metal center through its two oxygen atoms. This chelation can lead to the formation of stable, cyclic metal complexes.

The synthesis of volatile platinum complexes is an area of significant interest, driven by their applications in chemical vapor deposition (CVD) and atomic layer epitaxy (ALE) for the fabrication of platinum-containing thin films and catalysts. akjournals.com While β-diketonates are the most commonly employed ligands for creating volatile metal complexes, the principles of their coordination chemistry can be extended to other diketones, including this compound.

The general synthetic route to such complexes would involve the reaction of a suitable platinum precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with this compound in an appropriate solvent system. nih.gov The reaction would proceed via the displacement of the chloride ligands on the platinum center by the oxygen atoms of the diketone, forming a stable chelate ring.

Furthermore, the reactivity of the carbonyl groups in this compound could be modified to create derivatives with enhanced coordinating properties. For example, conversion to the corresponding β-iminoketones could yield ligands that form highly stable and volatile platinum(II) complexes.

The following interactive table provides hypothetical data for potential volatile platinum complexes derived from this compound and a related derivative, illustrating the potential tunability of their physical properties.

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Spectroscopic and Computational Analysis in Research on 1,10 Cyclooctadecanedione

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of molecular structures. By observing the interaction of molecules with electromagnetic radiation, detailed information about atomic arrangement, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the chemical environment of each atom. For 1,10-cyclooctadecanedione, NMR provides definitive evidence of its symmetric structure.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, the protons on the carbon atoms adjacent to the two carbonyl groups (α-protons) are expected to show a distinct chemical shift, typically in the range of 2.2-2.5 ppm. The protons on the next carbon (β-protons) and those further into the methylene (B1212753) chain would appear further upfield (at lower ppm values), likely as a complex multiplet around 1.2-1.6 ppm, due to the similarity in their chemical environments.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum offers a clearer picture of the carbon skeleton. The most characteristic signal would be that of the carbonyl carbons (C=O), which are expected to appear significantly downfield, typically in the region of 200-220 ppm. The methylene carbons adjacent to the carbonyls (α-carbons) would resonate around 40-45 ppm, while the remaining methylene carbons in the ring would produce signals in the 20-30 ppm range. The symmetry of the molecule would lead to a reduced number of unique signals compared to the total number of carbon atoms.

NucleusPositionExpected Chemical Shift (δ, ppm)Notes
¹H-CH₂-C=O (α-protons)~2.2 - 2.5Deshielded by the adjacent carbonyl group.
¹HOther -CH₂-~1.2 - 1.6Complex multiplet due to overlapping signals.
¹³CC=O~200 - 220Characteristic signal for a ketone carbonyl carbon.
¹³C-CH₂-C=O (α-carbons)~40 - 45Adjacent to the electron-withdrawing carbonyl group.
¹³COther -CH₂-~20 - 30Typical range for aliphatic methylene carbons.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly effective for identifying the functional groups present in a compound.

For this compound, the most prominent and diagnostic feature in its FTIR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. This peak is typically observed in the range of 1700-1725 cm⁻¹. The exact position can give clues about ring strain, although in a large, flexible ring like this, it is expected to be similar to that of an acyclic ketone. Other significant absorptions include the C-H stretching vibrations of the methylene (CH₂) groups, which appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), and C-H bending (scissoring) vibrations, which are found around 1465 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (Methylene)2850 - 2960Medium to Strong
C=O Stretch (Ketone)1700 - 1725Strong, Sharp
C-H Bend (Methylene)~1465Medium

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a molecule. The carbonyl groups in this compound possess non-bonding electrons (n electrons) and a π-system within the C=O double bond. The most relevant electronic transition for saturated ketones is the promotion of a non-bonding electron to an anti-bonding π* orbital (an n→π* transition).

This transition is formally forbidden by symmetry rules, resulting in a weak absorption band. For this compound, this absorption is expected to occur in the near-ultraviolet region, with a maximum absorption (λmax) around 280-300 nm.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For a flexible macrocycle like this compound, a crystal structure would be invaluable. It would reveal which of the many possible conformations is adopted in the solid state, providing insights into the intermolecular forces that stabilize the crystal packing. While obtaining suitable single crystals of large, flexible molecules can be challenging, a successful X-ray diffraction study would provide an unambiguous structural benchmark.

Computational Chemistry and Theoretical Investigations

Given the conformational complexity of macrocycles, computational chemistry has become a vital tool for exploring their potential energy surfaces and identifying stable conformers. These theoretical investigations complement experimental data and help rationalize the observed chemical and physical properties.

The 18-membered ring of this compound can adopt a multitude of conformations. Conformational analysis of such large rings is a significant challenge due to the vast number of possibilities and the small energy differences that often separate them. Unlike small rings, which are dominated by angle and torsional strain, large macrocycles are primarily influenced by transannular strain—repulsive interactions between atoms across the ring.

Computational methods, such as molecular mechanics or density functional theory (DFT), are used to systematically search for low-energy structures. For large cycloalkanes, conformations that resemble a square or rectangle are often energetically favored as they allow the methylene chains to adopt low-energy, staggered arrangements, minimizing both torsional and transannular strain. It is likely that the low-energy conformers of this compound also adopt similar "square-like" or "rectangular" shapes, with the carbonyl groups positioned at the corners or along the sides to minimize steric hindrance and dipole-dipole repulsion.

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations are powerful computational tools that allow for the detailed investigation of the electronic structure and properties of molecules from first principles. These methods, including Ab Initio and Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of molecules like this compound. While specific, in-depth quantum chemical studies on this compound are not extensively documented in publicly available literature, the application of these methods to analogous macrocyclic ketones, such as cyclododecanone (B146445), provides a clear framework for the insights that can be gained.

Ab Initio methods are based on solving the Schrödinger equation without the use of empirical parameters, offering a high degree of accuracy. These calculations can be computationally intensive, particularly for a molecule of the size of this compound. DFT, on the other hand, offers a balance between computational cost and accuracy by approximating the electron correlation energy using functionals of the electron density. The B3LYP functional is a commonly used hybrid functional in DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and has been shown to provide reliable results for a wide range of organic molecules.

For a molecule like this compound, these calculations would typically begin with a conformational search to identify the lowest energy (most stable) three-dimensional structure. Due to the flexibility of the eighteen-membered ring, a multitude of conformers are possible. Computational methods can be employed to predict the geometries and relative energies of these conformers. For instance, studies on the smaller macrocycle cyclododecanone have successfully used a combination of microwave spectroscopy and DFT calculations to identify multiple stable conformations. A similar approach for this compound would be crucial for understanding its reactivity and spectroscopic properties.

Once the minimum energy conformers are identified, quantum chemical calculations can be used to determine a variety of electronic and structural properties. These include:

Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and electronic transition properties.

Electrostatic Potential Maps: Visualization of the electron density distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen atoms would be expected to be regions of high electron density.

The following table illustrates the type of data that could be generated for a stable conformer of this compound using DFT calculations with the B3LYP functional and a 6-31G* basis set. The values presented are hypothetical and for illustrative purposes, based on typical values for similar functional groups in other cyclic ketones.

PropertyCalculated Value (Hypothetical)
C=O Bond Length1.22 Å
C-C-C Bond Angle (in ring)115-120°
O=C-C Bond Angle120-125°
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 - 3.0 D

These theoretical data provide a foundational understanding of the molecule's intrinsic properties, which is essential for interpreting experimental results and predicting its behavior in chemical reactions.

Molecular Modeling of Reaction Mechanisms and Transition State Structures

Molecular modeling is a critical tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and the characterization of high-energy transition states. For this compound, this approach can provide invaluable insights into its reactivity, particularly in reactions involving its two carbonyl groups.

A key area of interest is the reaction of this compound with nucleophiles, such as Grignard reagents. Experimental studies have shown that the reactivity of one carbonyl group can be influenced by the presence of the other, even across a large ring. Molecular modeling can help to explain these observations by mapping out the potential energy surface of the reaction.

The process of modeling a reaction mechanism typically involves the following steps:

Identification of Reactants and Products: The starting materials and final products of the reaction are defined.

Locating the Transition State: The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Sophisticated algorithms are used to search for and optimize the geometry of the transition state.

Frequency Calculations: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

For the reaction of this compound with a Grignard reagent, for example, molecular modeling could be used to investigate the transition states for the first and second nucleophilic additions. This would allow for a direct comparison of the activation energies for these two steps. A lower activation energy for the second addition would be consistent with a positive cooperative effect between the two carbonyl groups.

The table below provides a hypothetical example of the kind of data that could be obtained from a DFT study of the transition state for the first addition of methylmagnesium chloride to one of the carbonyl groups of this compound.

ParameterValue (Hypothetical)Description
Activation Energy (ΔE‡)15-20 kcal/molThe energy barrier for the reaction.
Imaginary Frequency-250 to -400 cm⁻¹Confirms the structure is a true transition state.
Forming C-C Bond Length2.0-2.2 ÅThe distance between the nucleophilic carbon of the Grignard reagent and the electrophilic carbonyl carbon in the transition state.
C=O Bond Length in TS1.25-1.30 ÅThe carbonyl bond is elongated in the transition state as it breaks.

By comparing the calculated activation energies for different reaction pathways and for reactions with different substrates, a deeper understanding of the factors controlling the reactivity of this compound can be achieved. This knowledge is crucial for designing selective chemical transformations involving this and other macrocyclic diones.

Q & A

Q. What are the best practices for reporting crystallographic and kinetic data in studies of this compound?

  • Methodological Answer : Follow IUCr guidelines for crystallographic data (e.g., CIF files, R-factors) and provide raw kinetic traces in supplementary materials. Use tables to summarize bond lengths, angles, and rate constants, ensuring reproducibility. For complex datasets, employ visualization tools (e.g., heatmaps for substituent effects) .

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